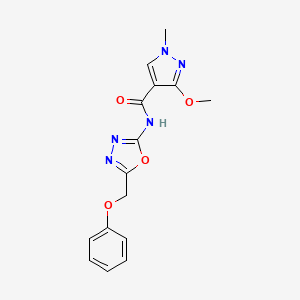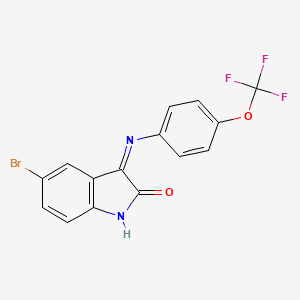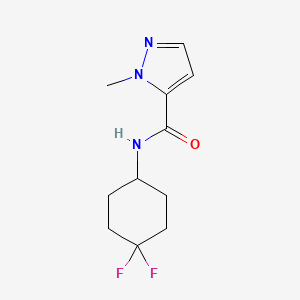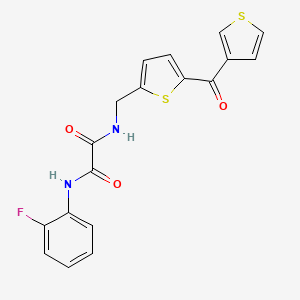![molecular formula C17H25N3O2 B2845175 N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide CAS No. 943103-90-0](/img/structure/B2845175.png)
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Scientific Research Applications
Polymer Science and Self-Assembly Behavior
The compound has been employed in polymer science. Specifically, researchers have synthesized 2,6-bis (1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly (N-vinylpyrrolidone) (abbreviated as BTP-PVPy) using this compound. Here’s how it works:
- These BTP-capped PVPy samples displayed intriguing self-assembly behavior in aqueous media. Notably, the self-assembly was significantly influenced by complexation with metal ions such as Pt(II), Zn(II), and Eu(III) . The sizes and morphologies of the self-organized nanoobjects depended on the coordination behavior of the tridentate ligand (BTP) with the metal ions .
Antitubercular Potential
Another avenue of exploration involves the compound’s potential as an antitubercular agent. Researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4]thiadiazole derivatives containing imidazole and evaluated their efficacy against Mycobacterium tuberculosis . Notably, certain derivatives exhibited potent anti-tubercular activity .
Antimycobacterial Activity
In a related study, novel N’-((2-phenyl-1H-indol-3-yl)methylene), substituted phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and screened for in vitro antimycobacterial activity. Chlorine derivatives within this class demonstrated notable activity .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution. Their metabolism and excretion would depend on their specific structures and the enzymes present in the body.
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole-containing compounds .
properties
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-2-3-12-20-15-8-5-4-7-14(15)19-16(20)10-11-18-17(22)9-6-13-21/h4-5,7-8,21H,2-3,6,9-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXAPAVKSIFLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-(2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)
![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)
![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)


![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2845112.png)
![Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3',2'-1,2]pyr imidino[4,5-b]thiophen-3-yl)acetate](/img/structure/B2845113.png)
![3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2845114.png)